molecular formula C13H11N3O2 B11705437 N'-[(E)-(3-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(3-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B11705437
M. Wt: 241.24 g/mol
InChI Key: VVBHZYORPZZPPE-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(3-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the condensation of 3-hydroxybenzaldehyde and pyridine-3-carbohydrazide. Schiff bases are known for their ability to form stable complexes with transition metals, making them valuable in various fields of chemistry and biochemistry .

Preparation Methods

The synthesis of N’-[(E)-(3-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 3-hydroxybenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours, and the resulting product is then purified by recrystallization .

Chemical Reactions Analysis

N’-[(E)-(3-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the C=N bond to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-[(E)-(3-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This chelation can inhibit the activity of metal-dependent enzymes, leading to various biological effects. The molecular targets and pathways involved depend on the specific metal ion and the biological system being studied .

Comparison with Similar Compounds

N’-[(E)-(3-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide can be compared with other Schiff base hydrazones, such as:

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities.

Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C13H11N3O2/c17-12-5-1-3-10(7-12)8-15-16-13(18)11-4-2-6-14-9-11/h1-9,17H,(H,16,18)/b15-8+

InChI Key

VVBHZYORPZZPPE-OVCLIPMQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N/NC(=O)C2=CN=CC=C2

Canonical SMILES

C1=CC(=CC(=C1)O)C=NNC(=O)C2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.